REACTION_CXSMILES
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[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[Cl:14])[C:8]([OH:10])=[O:9])(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+].S(OCC)(O[CH2:25][CH3:26])(=O)=O>CN(C=O)C>[C:1]([NH:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[Cl:14])[C:8]([O:10][CH2:25][CH3:26])=[O:9])(=[O:3])[CH3:2] |f:1.2.3|
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Name
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|
Quantity
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120 g
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Type
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reactant
|
Smiles
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C(C)(=O)NC=1C=C(C(=O)O)C=CC1Cl
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Name
|
|
Quantity
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77 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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93.16 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
|
91 g
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Type
|
reactant
|
Smiles
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S(=O)(=O)(OCC)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
with stirring at RT for 7 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was then cooled
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Type
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WAIT
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Details
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left
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Type
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CONCENTRATION
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Details
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The batch was concentrated
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Type
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STIRRING
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Details
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the residue was stirred with 2 l of water
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Type
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CUSTOM
|
Details
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the precipitated crystals were isolated by filtration with suction
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Type
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WASH
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Details
|
They were washed with water
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Type
|
CUSTOM
|
Details
|
dried in a vacuum cabinet at 70° C. for 3 h.
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Duration
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3 h
|
Reaction Time |
7 h |
Name
|
|
Type
|
|
Smiles
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C(C)(=O)NC=1C=C(C(=O)OCC)C=CC1Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |